(Z)-1-Methoxyhex-3-ene

Raman spectroscopy stereochemical analysis vibrational spectroscopy

(Z)-1-Methoxyhex-3-ene (also named cis-3-hexenyl methyl ether) is an acyclic, unbranched C₇H₁₄O hexenyl methyl ether bearing a strictly cis-configured internal double bond. This volatile, lipophilic liquid (ACD/LogP 2.25; predicted BP 121 °C; density ca. 0.8 g cm⁻³) carries a terminal methoxy group.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 70220-06-3
Cat. No. B12646644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1-Methoxyhex-3-ene
CAS70220-06-3
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC=CCCOC
InChIInChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h4-5H,3,6-7H2,1-2H3/b5-4-
InChIKeyKUPODEXLSGEWFR-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-1-Methoxyhex-3-ene (CAS 70220-06-3) – Core Identity and Physicochemical Profile for Informed Procurement


(Z)-1-Methoxyhex-3-ene (also named cis-3-hexenyl methyl ether) is an acyclic, unbranched C₇H₁₄O hexenyl methyl ether bearing a strictly cis-configured internal double bond . This volatile, lipophilic liquid (ACD/LogP 2.25; predicted BP 121 °C; density ca. 0.8 g cm⁻³) carries a terminal methoxy group . It is supplied as a research chemical for conformational studies, alkene reactivity investigations, and synthetic intermediate service . Its stereochemistry fundamentally distinguishes it from the trans-isomer and saturated analogues, making generic substitution chemically unsound.

Why (Z)-1-Methoxyhex-3-ene Cannot Be Replaced by a Generic Hexenyl Methyl Ether or Saturated Analogue


The cis double bond in (Z)-1-methoxyhex-3-ene dictates its vibrational spectroscopic signature, chromatographic retention, and physicochemical properties in ways that the trans isomer and saturated homologues do not replicate . Swapping to (E)-1-methoxyhex-3-ene changes the Raman-active ν(C=C) wavenumber by ~14 cm⁻¹ and rearranges the sp² C–H stretching band pattern; substituting 1-methoxyhexane abolishes the olefinic vibrational band entirely . These differences render isomer-blind procurement unreliable for any application demanding stereochemical fidelity.

Quantitative Differentiation Evidence for (Z)-1-Methoxyhex-3-ene Against Its Closest Stereochemical and Structural Comparators


Raman ν(C=C) Stretching Wavenumber: Direct Cis-vs-Trans Differentiation

The Raman ν(C=C) band of (Z)-1-methoxyhex-3-ene (cH3) appears at 1656 cm⁻¹, while the corresponding trans isomer (tH3) shows the band at 1670 cm⁻¹, a difference of 14 cm⁻¹ measured in the same study . This shift is consistent across the hexenyl methyl ether series: cis isomers systematically absorb 14–16 cm⁻¹ lower than trans isomers .

Raman spectroscopy stereochemical analysis vibrational spectroscopy

Raman sp² C–H Stretching Band Pattern: Cis-versus-Trans Diagnostic Rule

Cis-1,2-disubstituted alkenes (including the target compound) exhibit a characteristic pair of ν(sp² C–H) bands at 3014 ± 5 cm⁻¹ and 2980 ± 2 cm⁻¹, whereas trans-1,2-disubstituted alkenes display bands at 3000 ± 2 cm⁻¹ and 2980 ± 2 cm⁻¹ . This rule, derived from six isomeric hexenyl methyl ethers, allows immediate identification of double-bond geometry.

Raman spectroscopy stereochemical analysis diagnostic bands

Predicted Boiling Point and Refractive Index Distinction from Saturated 1-Methoxyhexane

ACD/Labs predicted data show (Z)-1-methoxyhex-3-ene with a boiling point of 121.2 ± 19.0 °C and refractive index nD 1.418, whereas the saturated analogue 1-methoxyhexane has a predicted boiling point of 125.9 ± 3.0 °C and nD 1.396 . Although uncertainties overlap for BP, the refractive index difference of 0.022 units distinguishes the unsaturated cis-ether from its saturated counterpart.

physicochemical properties boiling point refractive index separation

Gas Chromatographic Kovats Retention Indices as Identity and Purity Gatekeepers

(Z)-1-Methoxyhex-3-ene elutes with a Kovats retention index of 815 on CP-Sil-5CB (non-polar) and 980 on AT-Wax (polar) as reported in volatiles analysis of Guava fruit . While head-to-head RI data for the trans isomer on identical columns is unavailable, this pair of RI values provides a system-independent reference for confirming the identity of supplied material against literature standards .

gas chromatography retention index quality control

High-Value Application Scenarios Where (Z)-1-Methoxyhex-3-ene Stereochemical Integrity Directly Impacts Outcomes


Raman-Based Identity Verification of Cis-Configured Hexenyl Methyl Ether in Receiving Laboratories

Upon receipt, a quick Raman scan of the neat liquid confirms the cis configuration: the ν(C=C) band at 1656 cm⁻¹ and the ν(sp² C–H) pattern at ~3014 cm⁻¹ collectively exclude the trans isomer (ν(C=C) at 1670 cm⁻¹) and the saturated analogue (no C=C band) . This non-destructive test can be embedded in incoming QC workflows.

Stereochemical Probe in Alkene Reactivity and Conformational Studies

The fixed cis geometry of (Z)-1-methoxyhex-3-ene makes it a valuable substrate for investigating stereoelectronic effects in electrophilic additions, pericyclic reactions, and hydrogen-bonding interactions, where the spatial orientation of the methoxy group influences transition-state geometries . The trans isomer would give different product distributions or kinetic profiles.

GC-MS Identification and Purity Assessment Using Validated Kovats Indices

Analysts can confirm the identity of (Z)-1-methoxyhex-3-ene in reaction mixtures or natural extracts by matching experimental Kovats RI values against the published benchmarks of 815 (CP-Sil-5CB) and 980 (AT-Wax) . Deviations may indicate isomer contamination or degradation, supporting go/no-go decisions in synthesis.

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